molecular formula C12H13N3O3S B1672616 Fexinidazole CAS No. 59729-37-2

Fexinidazole

Cat. No. B1672616
CAS RN: 59729-37-2
M. Wt: 279.32 g/mol
InChI Key: MIWWSGDADVMLTG-UHFFFAOYSA-N
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Description

Fexinidazole is an orally bioavailable 2-substituted 5-nitroimidazole used to treat early- and late-stage human African trypanosomiasis caused by Trypanosoma brucei gambiense . It was first described in 1978 and was approved for medical use in the United States in July 2021 .


Synthesis Analysis

Fexinidazole is metabolized by a variety of enzymes including the CYP450 enzymes CYP1A2, 2B6, 2C19, 2D6, 3A4, and 3A5 as well as flavin mono-oxygenase-3 (FMO-3). Fexinidazole is first transformed to the sulfoxide M1 and then the sulfone M2, which does not appear to undergo further metabolism .


Molecular Structure Analysis

The chemical formula of Fexinidazole is C12H13N3O3S and its molar mass is 279.31 g·mol−1 . The IUPAC name is 1-Methyl-2- { [4- (methylsulfanyl)phenoxy] methyl}-5-nitro-1 H -imidazole .


Chemical Reactions Analysis

Fexinidazole is a 2-substituted 5-nitroimidazole that is likely activated by parasitic nitroreductases to highly reactive species, leading to DNA and protein damage and eventual parasite death .

Scientific Research Applications

Human African Trypanosomiasis (HAT)

Fexinidazole, developed by the Drugs for Neglected Diseases initiative (DNDi) in collaboration with Sanofi, represents a major breakthrough as the first all-oral treatment for HAT caused by Trypanosoma brucei gambiense. This development is crucial because it simplifies treatment protocols, potentially increasing access and adherence to therapy in endemic regions. Clinical trials have demonstrated its effectiveness in both the early (haemo-lymphatic) and late (meningo-encephalitic) stages of the disease, marking a significant advance over previous treatments that required painful and resource-intensive intravenous administration (Deeks, 2019).

Chagas' Disease

Research has extended to evaluating fexinidazole for the treatment of Chagas' disease, caused by Trypanosoma cruzi. Initial studies suggest that fexinidazole and its metabolites could offer a new oral treatment option for this disease, which affects millions mainly in Latin America. The drug's potential efficacy against T. cruzi has been demonstrated in both in vitro and in vivo models, highlighting its broad antitrypanosomal activity and reinforcing the need for further clinical evaluation in this context (Bahia et al., 2012).

Visceral Leishmaniasis

Additionally, fexinidazole has shown promise in treating visceral leishmaniasis, a severe disease caused by the Leishmania donovani complex. Preliminary research indicates that fexinidazole and its metabolites exhibit significant activity against L. donovani in vitro and in vivo. These findings suggest the potential for fexinidazole to serve as an effective oral treatment for visceral leishmaniasis, offering a safer and more accessible alternative to existing therapies (Wyllie et al., 2012).

Safety And Hazards

Fexinidazole is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Common side effects include nausea, vomiting, headache, and trouble sleeping . Other side effects may include QT prolongation, psychosis, and low white blood cells . It is unclear if use during pregnancy or breast feeding is safe .

Future Directions

Fexinidazole is the first all-oral treatment that works both for the first stage of the disease, as well as the second stage of the disease in which the parasites have crossed the blood-brain barrier, causing patients to suffer from neuropsychiatric symptoms . It is also a potential new treatment for Chagas disease, a neglected tropical disease that affects millions of people worldwide . Future research and clinical trials may focus on these areas.

properties

IUPAC Name

1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-14-11(13-7-12(14)15(16)17)8-18-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWWSGDADVMLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00208448
Record name Fexinidazole
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Molecular Weight

279.32 g/mol
Source PubChem
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Solubility

Practically insoluble
Record name Fexinidazole
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Mechanism of Action

Human African trypanosomiasis (HAT) is caused by two subspecies of _Trypanosoma brucei_, _T. brucei gambiense_ and _T. brucei rhodesiense_, with _T. brucei gambiense_ HAT accounting for ~97% of the total disease burden. Transmitted by the bite of an infected tsetse fly, HAT begins as a local infection at the bite site before disseminating throughout the blood and reticuloendothelial system (first or hemolymphatic stage) and eventually crossing the blood-brain barrier (second or meningoencephalitic stage). First stage _T. brucei gambiense_ HAT is characterized by fever, headache, swollen lymph nodes, pruritus, and other non-specific symptoms. Progression to the second stage results in progressive deterioration of neurological function, including sleep disturbances (HAT is also referred to as sleeping sickness), tremors, ataxia, abnormal behaviour, confusion, and coma; myocarditis and endocrine hypothalamic-hypophyseal dysfunction may also be present. If left untreated, HAT is fatal. Fexinidazole is the first all-oral treatment for _T. brucei gambiense_ HAT. Both fexinidazole and its two main metabolites, a sulfoxide (M1) and sulfone (M2) metabolite, possess _in vitro_ activity against _T. brucei gambiense_, _T. brucei rhodesiense_, and _T. brucei brucei_ in the 0.2-0.9 μg/mL range. Further studies revealed _in vivo_ efficacy in HAT animal models and acceptable toxicity profiles, both in animal and human subjects. Crucially, fexinidazole was shown to be non-inferior to existing [nifurtimox]/[eflornithine] combination therapy (NECT) in late-stage _T. brucei gambiense_ infection. The precise mechanism of action of fexinidazole remains unknown. However, it is suggested that bacterial-like nitroreductases encoded by trypanosomes activate fexinidazole and its M1/M2 metabolites through reduction to form reactive intermediates capable of damaging DNA and proteins. Whole-body autoradiography of [14C]-labelled fexinidazole in rats revealed broad distribution into all tissues, including an observed brain-to-blood concentration ratio of 0.4-0.6. Therefore, fexinidazole is capable of direct toxicity against trypanosomes throughout the body and in the brain, which is consistent with its efficacy against both early and late-stage infections.
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Product Name

Fexinidazole

CAS RN

59729-37-2
Record name Fexinidazole
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Record name 1-methyl-2-[(4-methylsulfanylphenoxy)methyl]-5-nitroimidazole
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Record name FEXINIDAZOLE
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Synthesis routes and methods

Procedure details

5.8 g (0.02 mols) of 1-methyl-2-(4-thiocyanatophenyloxymethyl)-5-nitro-imidazole are introduced portionwise while stirring, under a nitrogen atmosphere, at room temperature, into a mixture of 26.5 ml of concentrated sulfuric acid and 5.0 g (0.04 mol) of dimethylsulfate and allowed to stand overnight at room temperature. The solution is then heated to 60° C. for 30 minutes, cooled and poured onto ice/water. The precipiate is suction-filtered and washed with water. In addition to bis-4,4'-(1-methyl-5-nitro-imidazolyl-2-methoxy)-diphenyl disulfide (m.p. 160° C.), column chromatographical purification on silica gel yields the 1-methyl-2-(4-methylthiophenyl-oxymethyl)-5-nitro-imidazole, m.p. 116° C.
Name
1-methyl-2-(4-thiocyanatophenyloxymethyl)-5-nitro-imidazole
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
26.5 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

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